2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene
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Overview
Description
2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in various fields, including organic semiconductors, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene typically involves the condensation of thiophene derivatives with appropriate alkyl and aryl substituents. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis . These methods often require specific reaction conditions, such as the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various catalysts to facilitate the formation of the thiophene ring .
Chemical Reactions Analysis
2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce the compound, often targeting specific functional groups.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Scientific Research Applications
2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can modulate various enzymes and receptors, leading to their therapeutic effects. For example, they may inhibit specific kinases or interact with voltage-gated sodium channels .
Comparison with Similar Compounds
2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
The uniqueness of this compound lies in its specific alkyl and aryl substituents, which confer distinct electronic and structural properties, making it suitable for specialized applications in organic electronics and materials science .
Properties
CAS No. |
876853-67-7 |
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Molecular Formula |
C34H50S2 |
Molecular Weight |
522.9 g/mol |
IUPAC Name |
2-dodecyl-5-[4-(5-octylthiophen-2-yl)phenyl]thiophene |
InChI |
InChI=1S/C34H50S2/c1-3-5-7-9-11-12-13-14-16-18-20-32-26-28-34(36-32)30-23-21-29(22-24-30)33-27-25-31(35-33)19-17-15-10-8-6-4-2/h21-28H,3-20H2,1-2H3 |
InChI Key |
OVZSMEZDBMOVMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(S1)C2=CC=C(C=C2)C3=CC=C(S3)CCCCCCCC |
Origin of Product |
United States |
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